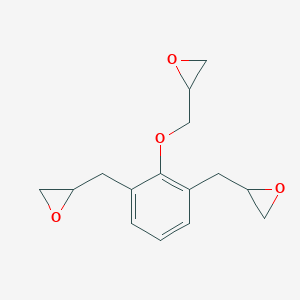
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free . It is a useful carbohydrate used in the synthesis of steviol glycosides, and glycosyl polyethers .
Synthesis Analysis
The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . In another method, 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate is added to 500mL of acetone, and 18.7g of N-bromosuccinyl is added in batches with stirring .Molecular Structure Analysis
2,3,4,6-tetra-o-benzoyl-alpha-d-glucopyranosyl bromide contains total 75 bond(s); 48 non-H bond(s), 28 multiple bond(s), 13 rotatable bond(s), 4 double bond(s), 24 aromatic bond(s), 5 six-membered ring(s), 4 ester(s) (aromatic) and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
In a DCC-mediated coupling 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine 34 and propiolic acid gave N-propynoyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylamine 35, which was transformed by 1,3-dipolar cycloadditions with aromatic azides and nitrile-oxides to the corresponding O-peracetylated N-(β-d-glucopyranosyl)-1-substituted-1,2,3 .Physical And Chemical Properties Analysis
The compound has a melting point of 128-131 °C (lit.), a predicted boiling point of 729.9±60.0 °C, and a predicted density of 1.48±0.1 g/cm3 . It is hygroscopic and is stored under an inert atmosphere at -20°C. It is slightly soluble in chloroform and DMSO .Wissenschaftliche Forschungsanwendungen
Synthesis of Antidiabetic Agents
This compound serves as an intermediate in the synthesis of Voglibose and Dapagliflozin , which are antidiabetic medications . Voglibose is an alpha-glucosidase inhibitor used for postprandial blood glucose reduction, while Dapagliflozin inhibits SGLT2 to prevent glucose reabsorption in the kidneys.
Glucosylation Reactions
It is crucial for glucosylation reactions, which are essential for attaching glucose to various substrates, a process widely used in the synthesis of glycosides .
Preparation of α-Glucopyranosyl Chloride
The compound is used for the preparation of α-glucopyranosyl chloride, a key intermediate in the synthesis of various glucopyranose derivatives .
Synthesis of 1-C-α-D-Glucopyranose Derivatives
Researchers utilize this compound for synthesizing 1-C-α-D-glucopyranose derivatives, which are valuable in the study of carbohydrate chemistry .
Antibacterial and Antioxidant Applications
Derivatives of this compound have shown potential in exhibiting antibacterial and antioxidant activities, which could be beneficial in developing new therapeutic agents .
Synthesis of Steviol Glycosides
This compound is used in the synthesis of steviol glycosides, which are natural sweeteners with a low glycemic index and are used as sugar substitutes .
Production of Glycosyl Polyethers
It has applications in the synthesis of glycosyl polyethers, which are compounds that have various industrial and pharmaceutical applications .
Theoretical Studies in Carbohydrate Chemistry
The compound has been the subject of theoretical studies to understand the deacylation and dealkylation processes in carbohydrate chemistry, providing insights into the anomeric effect and other fundamental chemical properties .
Wirkmechanismus
Target of Action
It is a useful carbohydrate used in the synthesis of other compounds .
Mode of Action
It is known to be an important D-glucopyranose derivative for glucosylations and other reactions .
Biochemical Pathways
It is used in the synthesis of steviol glycosides, and glycosyl polyethers , which suggests it may play a role in the biosynthesis of these compounds.
Action Environment
It is known to be hygroscopic and is typically stored under inert atmosphere at -20°c .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFGQOOKBVKPD-RLXMVLCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














